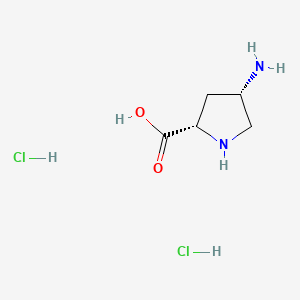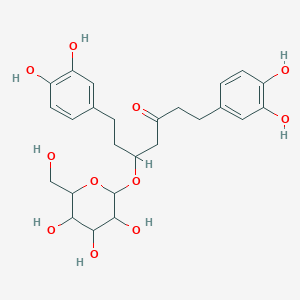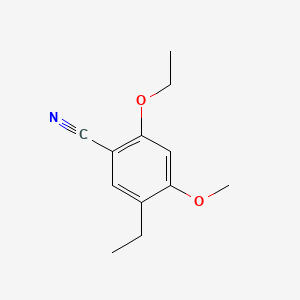
(2S,4S)-4-Aminopyrrolidin-2-carbonsäure-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various biologically active compounds. This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline Dihydrochloride, is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It’s known that the compound plays a role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This is achieved through the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of precursor synthesis conditions to ensure high yield and purity. Adjusting the sequence of synthetic steps and optimizing reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride: Another chiral amino acid derivative with similar structural features.
(2S,4S)-4-Hydroxyproline: A hydroxylated derivative used in the synthesis of glycopeptides and other bioactive compounds.
Uniqueness
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile building block in various synthetic and biological applications highlights its importance in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
16257-84-4 |
|---|---|
Molekularformel |
C5H11ClN2O2 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
KFYHJLCLHXYOLW-MMALYQPHSA-N |
SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)O)N.Cl |
Synonyme |
(4S)-4-Amino-L-proline; 4-Amino-L-cis-proline Dihydrochloride; (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)



![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/new.no-structure.jpg)
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)





